Cas no 38274-01-0 ((3E)-4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)but-3-en-2-one)

(3E)-4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)but-3-en-2-one structure
38274-01-0 structure
Product name:(3E)-4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)but-3-en-2-one
CAS No:38274-01-0
MF:C13H20O3
MW:224.2961
CID:1489196
PubChem ID:5371267

(3E)-4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)but-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • (3E)-4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)but-3-en-2-one
    • (3E)-4-(4-Hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one
    • 3-Buten-2-one, 4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-
    • 4-(4-Hydroxy-2,2,6-trimethyl-7-oxa-bicyclo[4.1.0]hept-1-yl)-but-3-en-2-one
    • (E)-4-(3-hydroxy-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-6-yl)but-3-en-2-one
    • 3-Hydroxy-5,6-epoxy-.beta.-ionone
    • 4-Hydroxy-1,2-dihydro-beta-jonone-1,2-epoxide
    • 5,6-epoxy-3-hydroxy-9-apo-beta-caroten-9-one
    • 4-(4-Hydroxy-2.2.6-trimethyl-7-oxabicyclo[4.1.0]-hept-1-yl)-3-buten-2-one
    • 38274-01-0
    • 3-Hydroxy-5,6-epoxy-I(2)-ionone
    • SCHEMBL13783586
    • VYKLRWGPNUVKNC-AATRIKPKSA-N
    • (3E)-4-(4-Hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one #
    • DTXSID801016367
    • 4-(1,2-Epoxy-4-hydroxy-2,6,6-trimethylcyclohexyl)-trans-3-buten-2-one
    • Inchi: InChI=1S/C13H20O3/c1-9(14)5-6-13-11(2,3)7-10(15)8-12(13,4)16-13/h5-6,10,15H,7-8H2,1-4H3/b6-5+
    • InChI Key: VYKLRWGPNUVKNC-AATRIKPKSA-N
    • SMILES: CC(=O)C=CC12C(CC(CC1(O2)C)O)(C)C

Computed Properties

  • Exact Mass: 224.1413
  • Monoisotopic Mass: 224.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8Ų
  • Tautomer Count: 2
  • Surface Charge: 0
  • XLogP3: 1

Experimental Properties

  • PSA: 49.83

(3E)-4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)but-3-en-2-one Related Literature

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